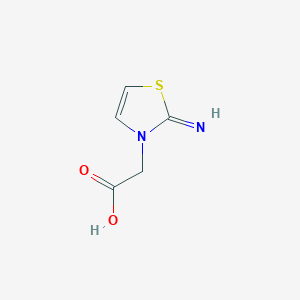

2-(2-iminothiazol-3(2H)-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-imino-1,3-thiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-5-7(1-2-10-5)3-4(8)9/h1-2,6H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZFQKKKGOPZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350284 | |

| Record name | BAS 03381032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23576-80-9 | |

| Record name | BAS 03381032 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Iminothiazol 3 2h Yl Acetic Acid

Retrosynthetic Analysis and Key Precursors for 2-(2-iminothiazol-3(2H)-yl)acetic acid Synthesis

Retrosynthetic analysis of this compound reveals two primary disconnection approaches. The most straightforward strategy involves the disconnection of the N-C bond between the thiazole (B1198619) ring's endocyclic nitrogen (N3) and the adjacent acetyl group. This approach identifies 2-aminothiazole (B372263) (which exists in tautomeric equilibrium with 2(3H)-iminothiazole) and a two-carbon electrophile as the key precursors. The electrophilic synthon for the acetic acid moiety could be a haloacetic acid derivative (e.g., ethyl bromoacetate) or an acyl halide like chloroacetyl chloride.

A more fundamental disconnection breaks down the thiazole ring itself, pointing towards the classical Hantzsch thiazole synthesis. This pathway requires thiourea (B124793) and a suitable α-halocarbonyl compound that contains the necessary acetic acid functionality. This would involve a more complex starting material, such as a γ-halo-α-ketoacid or its ester equivalent, which would cyclize with thiourea to form the desired scaffold. The former approach, building upon a pre-formed 2-aminothiazole ring, is generally more common and direct.

The key precursors for the most direct synthesis are:

2-Aminothiazole: The core heterocyclic component.

Methyl 9-chloro-9-oxononanoate or similar activated acetic acid derivatives: These serve as the electrophilic source for the acetic acid side chain. mdpi.com

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through well-established multi-step strategies. A prevalent method involves the N-alkylation or N-acylation of the pre-synthesized 2-aminothiazole ring.

One such approach is a Schotten-Baumann-type reaction where 2-aminothiazole is reacted with an acyl chloride, such as methyl 9-chloro-9-oxononanoate, in a suitable solvent like dichloromethane. mdpi.com This reaction selectively introduces the carbon chain onto the endocyclic nitrogen atom. Subsequent hydrolysis of the resulting ester would yield the final carboxylic acid.

Another classical, albeit less direct, route is the Hantzsch thiazole synthesis. This involves the condensation of thiourea with an α-halocarbonyl compound. nih.govpatsnap.com For the target molecule, this would necessitate a starting material like ethyl 4-chloroacetoacetate, which upon reaction with thiourea, cyclizes to form the thiazole ring. patsnap.com However, this classical method typically yields 2-aminothiazol-4-yl derivatives, and significant modification of the starting materials would be required to achieve substitution at the N3 position. patsnap.comgoogle.com

For instance, a facile one-pot method has been developed for synthesizing functionalized 2-iminothiazolines from 1,3-disubstituted thioureas and 1-bromo-1-nitroalkenes in the presence of a mild base. nih.gov Another innovative one-pot aqueous reaction uses isocyanides, amines, elemental sulfur, and 2'-bromoacetophenones to construct the 2-iminothiazoline ring system. researchgate.net Such multi-component reactions (MCRs) offer a powerful strategy for rapidly generating the core heterocycle, which can then be functionalized in a subsequent step to introduce the acetic acid moiety. researchgate.netnih.govnih.gov These methods replace potentially hazardous reagents with safer alternatives and often proceed under mild conditions. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly in the key N-alkylation step. Several parameters can be adjusted, including the choice of solvent, base, temperature, and reaction time.

The selection of the solvent is critical; polar organic solvents such as ethyl acetate, acetonitrile, acetone, and tetrahydrofuran are often preferred. google.com The reaction temperature can also be varied, with many preparations proceeding effectively at temperatures ranging from 0 °C to ambient temperature. google.com For the hydrolysis of an ester precursor to the final acid, conditions must be carefully controlled. Alkaline hydrolysis using a strong base like NaOH or KOH is effective, but the subsequent acidification step must be performed cautiously, preferably with a weak acid like acetic acid, to prevent cleavage of other sensitive groups. google.com

Below is a table summarizing key parameters and their typical ranges for the synthesis of related thiazole derivatives, which can be applied to optimize the synthesis of the target compound.

| Parameter | Condition/Reagent | Typical Range/Examples | Purpose/Effect |

|---|---|---|---|

| Solvent | Polar Aprotic | Dichloromethane, THF, Acetonitrile | Solubilizes reactants for N-alkylation/acylation. mdpi.com |

| Polar Protic | Water, Ethanol | Used in Hantzsch synthesis and hydrolysis steps. patsnap.com | |

| Base | Organic Amine | Triethylamine, Pyridine | Acts as an acid scavenger in N-alkylation/acylation. nih.gov |

| Inorganic Base | NaOH, KOH, K2CO3 | Used for ester hydrolysis. google.com | |

| Temperature | N-Alkylation | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. mdpi.comgoogle.com |

| Hantzsch Synthesis | 0-5 °C (addition), 25-30 °C (completion) | Manages exothermic reaction and drives cyclization. google.com | |

| pH Control | Acidification | pH 4-5.5 with Acetic Acid | Ensures precipitation of the carboxylic acid without cleaving the thiazole ring. google.com |

Chemo- and Regioselectivity Considerations in the Synthesis of this compound

Chemo- and regioselectivity are paramount in the synthesis of this compound due to the multiple nucleophilic sites within the 2-aminothiazole precursor. The molecule possesses three potential sites for electrophilic attack: the exocyclic amino nitrogen, the endocyclic ring nitrogen (N3), and the C5 carbon atom of the thiazole ring. mdpi.com

The desired product results from the selective alkylation or acylation at the endocyclic N3 position. This outcome is often dictated by the reaction conditions and the nature of the electrophile. Schotten-Baumann-type conditions, for example, have been shown to favor the formation of the N3-acylated product, leading to the 2-imino tautomer. mdpi.com The higher nucleophilicity of the endocyclic nitrogen for alkylation compared to the exocyclic amine often drives this regioselectivity. The exocyclic amine, while nucleophilic, may preferentially react under different conditions or with different types of electrophiles (e.g., acylation). Base-controlled regioselective synthesis has been demonstrated in related three-component reactions, where the choice of base directs the reaction pathway towards different heterocyclic products. nih.gov

The table below illustrates the potential products arising from the reaction at different nucleophilic sites of 2-aminothiazole with a generic haloacetyl electrophile (X-CH₂-COOR).

| Nucleophilic Site | Product Structure | Product Name |

|---|---|---|

| Endocyclic Nitrogen (N3) | This compound derivative | N3-Alkylated Product (Desired) |

| Exocyclic Nitrogen (N2') | 2-(2-(carboxymethyl)aminothiazol-yl) derivative | N2'-Alkylated Product |

| Carbon (C5) | 2-(2-aminothiazol-5-yl)acetic acid derivative | C5-Alkylated Product |

Functional Group Transformations and Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses two primary functional groups that are amenable to a wide range of chemical transformations: the carboxylic acid group and the imino group. These sites allow for extensive derivatization to explore structure-activity relationships or to synthesize more complex molecules.

Transformations of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization. Standard organic transformations can be applied, such as:

Esterification: Reaction with various alcohols in the presence of an acid catalyst to form the corresponding esters.

Amidation: Coupling with primary or secondary amines using peptide coupling reagents (e.g., DCC, EDC) to generate a diverse library of amides.

Reduction: Conversion to the corresponding primary alcohol, 2-(2-(2-iminothiazol-3(2H)-yl)ethyl)alcohol, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Derivatization for Analysis: Carboxylic acids can be derivatized with reagents like 2-picolylamine to enhance their detection in analytical techniques such as LC-ESI-MS/MS. researchgate.net

Transformations of the Imino Group: The exocyclic imino group also offers opportunities for functionalization. It can undergo:

Acylation/Alkylation: Reaction with acylating or alkylating agents under specific conditions to yield N-substituted derivatives.

Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.

The thiazole ring itself can participate in further chemical transformations, including electrophilic substitution or serving as a building block for the synthesis of fused heterocyclic systems, analogous to the reactions of thiazolo[3,2-a]benzimidazoles. mdpi.com

The following table summarizes potential derivatization strategies for the scaffold.

| Functional Group | Reaction Type | Reagents | Resulting Product Class |

|---|---|---|---|

| Carboxylic Acid | Esterification | R-OH, H⁺ | Esters |

| Carboxylic Acid | Amidation | R₂-NH, DCC/EDC | Amides |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohols |

| Imino Group | Acylation | R-COCl, Base | N-Acyl Iminothiazoles |

| Imino Group | Condensation | R-CHO | Schiff Bases |

Modifications at the Acetic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives such as esters and amides. These transformations are crucial for modulating the physicochemical properties and biological activity of the parent compound.

Esterification: The synthesis of esters from the parent carboxylic acid can be achieved through standard acid-catalyzed esterification with an appropriate alcohol. For more sensitive substrates or to achieve higher yields, coupling agents can be employed.

| Coupling Reagent | Description | Typical Conditions |

| Carbodiimides (e.g., DCC, EDC) | Form a reactive O-acylisourea intermediate. | Often used with additives like HOBt or DMAP to suppress side reactions and improve efficiency. |

| Phosphonium Salts (e.g., BOP, PyBOP) | Generate highly reactive phosphonium esters. | Known for high coupling efficiency and are often used in solid-phase peptide synthesis. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | Form active esters that readily react with amines. | Widely used due to their high reactivity and the formation of soluble byproducts. |

Functionalization of the Iminothiazole Ring System

The iminothiazole ring system presents several sites for potential functionalization, although the reactivity is influenced by the electron-donating imino group and the electron-withdrawing acetic acid side chain. The primary route to this specific isomer involves the regioselective alkylation of 2-aminothiazole.

The alkylation of 2-aminothiazoles with α-haloacids or their esters is a key step in the synthesis of the title compound. Studies on the alkylation of 2-aminobenzothiazoles have shown that the reaction tends to occur at the endocyclic nitrogen atom (N-3), leading to the formation of the desired 3-substituted 2-iminothiazoline structure. This regioselectivity is a critical aspect of the synthesis. The reaction of 2-aminothiazole with chloroacetic acid or ethyl bromoacetate, for example, is expected to yield this compound or its ethyl ester, respectively.

Further functionalization of the iminothiazole ring itself is less commonly reported for this specific scaffold. However, electrophilic substitution reactions on the C4 and C5 positions of the thiazole ring are known for other derivatives. The electron-donating nature of the imino group might direct electrophiles to these positions, although the N-acetic acid substituent will also influence the ring's reactivity.

Stereochemical Control in the Synthesis of Chiral Derivatives

When the substituents on the acetic acid moiety or the iminothiazole ring introduce a chiral center, controlling the stereochemistry becomes a critical aspect of the synthesis. This can be achieved through several strategies:

Asymmetric Synthesis: This involves the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to induce stereoselectivity in a chemical transformation. For instance, a chiral amine could be used in the amide coupling reaction to generate a diastereomeric mixture that can be separated, or a chiral catalyst could be employed for a stereoselective addition to the iminothiazole ring.

Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

While specific examples of stereocontrolled synthesis for this compound are not extensively documented, the principles of asymmetric synthesis and chiral resolution are broadly applicable to its chiral derivatives.

Green Chemistry Approaches and Sustainable Synthesis Methods

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of this compound and its derivatives, several green approaches can be considered:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the generation of stoichiometric waste. This includes the use of solid acid catalysts for esterification or reusable coupling agents for amide synthesis.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. The Hantzsch thiazole synthesis, a fundamental method for creating the thiazole ring, has been shown to be amenable to microwave-assisted conditions.

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel can reduce the need for intermediate purification steps, saving time, solvents, and resources.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 2 2 Iminothiazol 3 2h Yl Acetic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For derivatives of 2-(2-iminothiazol-3(2H)-yl)acetic acid, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom.

In the analysis of a closely related derivative, Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate , the ¹H NMR spectrum revealed distinct signals that confirmed the structure. mdpi.com The two doublets observed at δ = 7.42 and 7.00 ppm were attributed to the C-4 and C-5 hydrogen atoms of the thiazole (B1198619) ring, respectively. mdpi.com This differentiation of the thiazole protons is a key indicator of the substitution pattern.

While specific NMR data for this compound is not extensively published, the analysis of its derivatives, such as the aforementioned methyl ester, provides a strong predictive framework for its own spectral characteristics. For instance, the methylene (B1212753) protons of the acetic acid moiety would be expected to appear as a singlet, and the protons on the thiazole ring would exhibit characteristic shifts.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Derivative, Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate mdpi.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiazole C4-H | 7.42 (d) | 125.0 |

| Thiazole C5-H | 7.00 (d) | 115.0 |

| Aliphatic Chain | Multiple signals | Multiple signals |

| Methoxy (OCH₃) | Signal present | Signal present |

| Carbonyl (C=O) | - | Signals present |

| Imino (C=N) | - | Signal present |

Note: This data is for a derivative and serves as an illustrative example. 'd' denotes a doublet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₅H₆N₂O₂S, the expected molecular weight is approximately 158.18 g/mol . researchgate.net

In the characterization of derivatives, such as impurity 4 of mirabegron, which contains a related thiazole acetic acid moiety, the mass spectrum showed a molecular ion (M+) peak that was crucial for confirming its identity. asianpubs.org The fragmentation pattern can further elucidate the connectivity of the molecule, as specific fragments will correspond to the loss of predictable neutral molecules or radicals. For instance, the loss of the carboxylic acid group (–COOH) is a common fragmentation pathway for such compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic transitions, respectively.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Imino group) | 3400-3100 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C=N stretch (Imino group) | 1690-1640 |

| C-S stretch | 800-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated systems within a molecule. For Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate , the UV-Vis spectrum was recorded as part of its characterization, indicating the presence of chromophores that absorb in the ultraviolet region. mdpi.com The thiazole ring and the imino group constitute a chromophoric system that would be expected to exhibit characteristic π→π* and n→π* transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, data for related compounds like 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid illustrate the power of this technique. nih.gov In the crystal structure of this related molecule, the benzoisothiazolone ring system was found to be essentially planar. nih.gov Molecules were linked by O—H···O hydrogen bonds, forming one-dimensional chains. nih.gov Such analyses would be invaluable for understanding the solid-state packing and hydrogen-bonding networks of this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds and for their isolation. A validated reverse-phase HPLC method is a standard approach for determining the purity of pharmaceutical compounds and related substances.

For instance, in the synthesis of impurities of the drug mirabegron, which includes a derivative of 2-(2-aminothiazol-4-yl)acetic acid, HPLC was used to confirm the purity of the synthesized compounds, with one impurity showing a purity of 99.72%. asianpubs.org A typical HPLC method for a compound like this compound would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, often run in a gradient elution mode. The retention time of the main peak and the absence of significant impurity peaks would confirm the purity of the sample.

Mechanistic Chemical Reaction Studies Involving 2 2 Iminothiazol 3 2h Yl Acetic Acid

Elucidation of Specific Reaction Mechanisms of 2-(2-iminothiazol-3(2H)-yl)acetic acid

The formation of this compound and its derivatives primarily involves the reaction of 2-aminothiazole (B372263) or a related precursor with an appropriate electrophile. The 2-aminothiazole moiety possesses multiple nucleophilic sites, including the endocyclic nitrogen, the exocyclic imino/amino group, and the C5 position of the thiazole (B1198619) ring, leading to potential regioselectivity challenges in its reactions.

The acylation of 2-aminothiazoles is a fundamental transformation for the synthesis of derivatives. The reaction of 2-aminothiazole with acyl halides or anhydrides can, in principle, occur at either the exocyclic amino group (N-acylation) or the endocyclic ring nitrogen (N3-acylation). Studies on the acylation of 2-amino-4-halothiazoles have shown that reactions can yield mixtures of products, including bis-acylated compounds, highlighting the complexity of controlling the reaction outcome. nih.gov The use of protecting groups, such as the Boc group, on the exocyclic amine can be a strategy to direct acylation to the desired position, followed by a deprotection step to yield the target mono-acylated product. nih.gov

Electrophilic substitution on the 2-aminothiazole ring, such as halogenation, predominantly occurs at the C5 position. nih.gov For instance, the chlorination of 2-acetamidothiazole (B125242) with N-chlorosuccinimide (NCS) in the presence of an acid catalyst like Amberlyst A-15 resin has been shown to yield the 5-chloro isomer. nih.gov A proposed mechanism for halogenation reactions suggests the formation of an intermediate that facilitates the substitution at the C5 position. nih.gov

The synthesis of various 2-aminothiazole derivatives often starts from the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). derpharmachemica.com The mechanism of this reaction involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Reactions Involving the Compound

The thermodynamic stability of the core 2-aminothiazole structure is a key factor influencing its reactivity. A comprehensive thermochemical study of 2-aminothiazole has provided valuable data on its energetic properties. The standard molar enthalpy of formation in the gaseous state, for instance, offers insight into the molecule's intrinsic stability. researchgate.net

| Thermodynamic Parameter | Value for 2-Aminothiazole | Method |

| Standard molar enthalpy of formation (gas, 298.15 K) | (Value not explicitly stated in snippets) | Combustion Calorimetry & Knudsen-Effusion |

| Standard molar enthalpy of sublimation (298.15 K) | (Value not explicitly stated in snippets) | Knudsen-Effusion & Calvet Microcalorimetry |

| Standard Gibbs energy of formation (crystalline) | (Value not explicitly stated in snippets) | Derived from experimental data |

| Standard Gibbs energy of formation (gas) | (Value not explicitly stated in snippets) | Derived from experimental data |

| Table based on data from a thermochemical study of 2-aminothiazole. researchgate.net |

| Binding Parameter | Value for Inhibitor 27 |

| Dissociation Constant (Kd) | 0.11 µM |

| Enthalpy Change (ΔH) | -6.9 ± 0.17 kcal/mol |

| Stoichiometry (n) | 0.96 ± 0.01 |

| Thermodynamic data for the binding of a 2-aminothiazole derivative to protein kinase CK2α, determined by ITC. nih.gov |

Catalytic Approaches in Reactions of this compound

Catalysis plays a significant role in the synthesis and functionalization of 2-aminothiazole derivatives, enabling efficient and selective transformations. A variety of catalytic systems have been employed in reactions involving the 2-aminothiazole core structure.

For the synthesis of the 2-aminothiazole ring itself, iodine has been used as a catalyst in the reaction of acetyl compounds with thiourea under solvent-free conditions, representing a green chemistry approach. researchgate.netresearchgate.net Other catalysts, such as diammonium hydrogen phosphate (B84403) and 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be effective for the synthesis of 2-aminothiazole and 2-iminothiazolidine derivatives in aqueous media at room temperature. scilit.com

In the functionalization of the 2-aminothiazole scaffold, palladium-catalyzed cross-coupling reactions are prominent. For instance, a method for the N-arylation of 2-aminothiazoles with aryl bromides and triflates has been developed using a palladium catalyst. mit.edu Interestingly, acetic acid was found to be a beneficial additive in this reaction, facilitating catalyst activation. mit.edu

Acid catalysis is also employed in electrophilic substitution reactions. As mentioned earlier, the chlorination of 2-acetamidothiazole at the C5 position can be achieved using NCS with Amberlyst A-15, a solid acid catalyst. nih.gov

| Reaction Type | Catalyst/Additive | Substrates |

| N-Arylation | Palladium catalyst | 2-Aminothiazole derivatives, aryl bromides/triflates |

| Chlorination | Amberlyst A-15 (H+) | 2-Acetamidothiazole |

| Thiazole Synthesis | Iodine | Acetyl compounds, thiourea |

| Thiazole Synthesis | Diammonium hydrogen phosphate, DABCO | Phenacyl bromide, thiourea |

| Examples of catalytic approaches in reactions involving the 2-aminothiazole core. nih.govresearchgate.netscilit.commit.edu |

Computational Chemistry in Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and rationalizing experimental observations for molecules containing the 2-aminothiazole scaffold.

DFT calculations have been used to study the synthesis of 2-aminothiazole derivatives. For example, quantum chemical calculations at the DFT/B3LYP level of theory have been performed on acetyl derivatives to investigate their reaction properties and correlate calculated reactivity descriptors with experimental yields in the Hantzsch thiazole synthesis. researchgate.net Such studies often involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the electronic aspects of reactivity. researchgate.net

Computational methods have also been applied to rationalize the outcomes of acylation reactions. Semi-empirical simulations were used to understand the factors influencing the formation of mono- or di-acylated products in the reaction of imidazolidine-2-thione, a related heterocyclic thiourea, with acyl chlorides. nih.gov These computational studies can provide valuable insights into the electronic and steric factors that govern the regioselectivity of such reactions. nih.gov

Furthermore, computational docking and modeling studies are widely used to predict and analyze the binding modes of 2-aminothiazole derivatives to biological targets. For instance, docking studies have been employed to investigate the binding of iminothiazolidinone benzenesulfonamides within the catalytic clefts of carbonic anhydrase isoforms. nih.gov DFT and molecular docking have also been used to study thiazole-sulfonamide derivatives as potential inhibitors for Alzheimer's disease. mdpi.com These computational approaches are crucial for structure-based drug design and for understanding the molecular basis of biological activity.

| Computational Method | Application | System Studied |

| DFT/B3LYP | Investigation of reaction properties and yields | Synthesis of 2-aminothiazoles from acetyl compounds |

| Semi-empirical simulations | Rationalization of mono- vs. di-acylation | Acylation of imidazolidine-2-thione |

| Docking Studies | Investigation of binding modes | Iminothiazolidinone sulfonamides with carbonic anhydrase |

| DFT and Molecular Docking | Study of potential inhibitors | Thiazole-sulfonamide derivatives for Alzheimer's disease |

| Applications of computational chemistry in the study of 2-aminothiazole and related derivatives. researchgate.netnih.govnih.govmdpi.com |

Pharmacological and Biological Investigations of 2 2 Iminothiazol 3 2h Yl Acetic Acid

Elucidation of Biological Mechanisms of Action of 2-Aminothiazole (B372263) and Thiazole (B1198619) Acetic Acid Derivatives

The biological mechanisms of 2-aminothiazole derivatives are diverse and depend on the specific substitutions on the thiazole ring. mdpi.comnih.gov These compounds have been shown to exert their effects through various pathways, including enzyme inhibition, modulation of signaling cascades, and interaction with key cellular proteins. nih.govnih.govnih.gov

Identification of Cellular and Molecular Targets

Research has identified several cellular and molecular targets for 2-aminothiazole derivatives. A significant area of investigation is their role as kinase inhibitors. For instance, certain 2-aminothiazole derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis. tandfonline.com Others have shown inhibitory activity against Aurora kinases, which are crucial for cell cycle regulation. mdpi.com Furthermore, some derivatives act as inhibitors of Src family kinases, such as Fyn, and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are involved in neurodevelopmental and neurodegenerative processes. acs.org

Beyond kinases, other enzymatic targets have been identified. Derivatives of 2-aminothiazole have been shown to inhibit carbonic anhydrase isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Additionally, some compounds have demonstrated inhibitory effects on lactoperoxidase. researchgate.net

Investigation of Signaling Pathway Modulation

The modulation of signaling pathways is a key aspect of the biological activity of thiazole derivatives. Thiazolidinediones, a class of compounds containing a thiazolidine (B150603) ring, are well-known agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov Activation of PPAR-γ by these ligands influences the insulin (B600854) signaling pathway, leading to enhanced glucose uptake and storage. nih.gov This involves the modulation of phosphatidylinositol-3-kinase (PI3K) and protein kinase B (PKB/Akt) activity. nih.gov Conversely, other thiazole-containing compounds have been found to negatively regulate the insulin-receptor and leptin-receptor signaling pathways through the inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov Some thiazolidinone derivatives may also downregulate the activation of proinflammatory mediators via the PI3K/Akt/mTOR signaling pathway. researchgate.net

Enzyme Inhibition and Activation Studies

Enzyme inhibition is a primary mechanism of action for many 2-aminothiazole derivatives. As mentioned, these compounds have been evaluated for their inhibitory potential against a range of enzymes. For example, 2-amino-4-(4-chlorophenyl)thiazole has been identified as a potent inhibitor of human carbonic anhydrase I (hCA I), while 2-amino-4-(4-bromophenyl)thiazole (B182969) effectively inhibits hCA II, AChE, and BChE. nih.gov The inhibitory activity of these compounds is often competitive, as seen in the case of lactoperoxidase inhibition by 2-amino-4-(4-chlorophenyl)thiazole. researchgate.net The table below summarizes the inhibitory activities of selected 2-aminothiazole derivatives against various enzymes.

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM |

| 2-amino-4-(4-chlorophenyl)thiazole | Lactoperoxidase | 250 ± 100 nM |

This table presents a selection of enzyme inhibition data for illustrative purposes. The inhibitory activities are highly dependent on the specific derivative and experimental conditions.

Interactions with Biomacromolecules (e.g., DNA, RNA, Proteins)

The primary mode of interaction for many biologically active 2-aminothiazole derivatives is with proteins, particularly enzymes and receptors. nih.govacs.org Molecular docking studies have been employed to understand these interactions at a molecular level, revealing that these compounds can fit into the active sites of their target proteins, forming hydrogen bonds and other non-covalent interactions. nih.govtandfonline.com For example, docking studies have elucidated the binding modes of 2-aminothiazole derivatives within the ATP-binding sites of kinases like c-Met and Fyn. tandfonline.comacs.org There is less direct evidence in the reviewed literature for significant interactions of simple 2-aminothiazole derivatives with DNA or RNA, although some complex derivatives are known to act as DNA intercalating agents. nih.gov

Cellular Uptake and Intracellular Localization Studies

Detailed studies on the cellular uptake and intracellular localization of 2-(2-iminothiazol-3(2H)-yl)acetic acid or its close analogs are not widely reported. However, the biological activities observed in cellular assays suggest that these compounds can cross the cell membrane to reach their intracellular targets. mdpi.comnih.govresearchgate.net The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, is thought to facilitate their penetration of microbial cell membranes. mdpi.com The specific mechanisms of cellular entry, such as passive diffusion or active transport, and their subsequent localization within cellular compartments remain areas for further investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the broader class of 2-aminothiazole derivatives, several SAR studies have been conducted, providing valuable insights into how different substituents on the thiazole ring influence their pharmacological effects. nih.govresearchgate.netnih.govijper.orgnih.gov

For instance, in a series of thiazole-4-carboxamide (B1297466) analogs evaluated as anti-cancer agents, the nature of the substituent at various positions on the thiazole ring significantly impacted their potency. ijper.org Similarly, for thiazole derivatives with antimicrobial activity, substitutions at the 2-, 4-, and 5-positions of the thiazole ring have been shown to modulate their efficacy against different microbial strains. nih.gov In a series of 2-aminothiazole derivatives designed as c-Met kinase inhibitors, the introduction of a thiazole-2-carboxamide as a linker was found to be beneficial for potent inhibitory activity. tandfonline.com Furthermore, substitutions on the phenyl ring attached to the thiazole core also play a critical role, with halogen substitutions often enhancing anticancer activity. nih.gov For example, in one study, the anticancer activity of 2-aminothiazole derivatives was improved with a meta-halogen on the benzene (B151609) ring, with the order of activity for chloro-substitutions being m-Cl > 3,4-diCl > 2,4-diCl. nih.gov

The table below provides a generalized summary of SAR findings for different classes of thiazole derivatives.

| Compound Class | Position of Substitution | Effect of Substitution on Activity |

| Thiazole-4-carboxamides | 2-position | Introduction of a 2-chlorophenyl group led to moderate anticancer activity. researchgate.net |

| 2-Aminothiazoles | 4- and 5-positions | Lipophilic substituents (e.g., methyl, phenyl) led to moderate to good antitumor activities against lung and glioma cancer cell lines. nih.gov |

| 2-Aminothiazoles | Phenyl ring attached to thiazole | Meta-halogen substitution improved anticancer activity. nih.gov |

| 2-Aminothiazoles | 2-pyrazoline ring attached to thiazole | Heterogenous substitution on the pyrazoline ring was favorable for overall antimicrobial activity. nih.gov |

This table provides a qualitative summary of SAR trends observed in different studies and is not exhaustive.

Systematic Structural Modifications and Analog Design Principles

The design of analogs based on the this compound structure is guided by established medicinal chemistry principles, including functional group modification, ring substitution, and isosteric replacement. The primary goal is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, and drug-like properties.

Key modification points on the scaffold include:

The Imino Group: The exocyclic imino group can be acylated or derivatized to form amides or related functional groups. For instance, N-acetylation of 2-aminobenzothiazoles has been explored to generate amide derivatives. umpr.ac.id

The Thiazole Ring: Positions 4 and 5 of the thiazole ring are common sites for substitution. Introducing various aryl or alkyl groups at these positions can significantly impact biological activity. For example, a 2-pyridyl ring at position 4 of a thiazole scaffold has been found to be important for antimycobacterial activity. researchgate.net

The Acetic Acid Moiety: The carboxylic acid can be converted into esters, amides, or hydrazides to alter polarity, solubility, and interaction with target proteins. ekb.egnih.gov The synthesis of hydrazide derivatives from the acetic acid moiety allows for further extension of the structure to create new heterocyclic systems, such as pyrazoles or thiazolidinones. ekb.egnih.gov

A fundamental design principle employed is isosteric replacement . In this strategy, a functional group is replaced by another group with similar steric and electronic properties to improve physicochemical characteristics or biological activity. A notable example is the replacement of the 2-aminothiazole (2-AMT) ring with a 2-aminooxazole (2-AMO) moiety. This substitution has been shown to significantly increase the hydrophilicity and water solubility of the resulting compounds, which can be a crucial factor in drug development. mdpi.com

Correlation of Structural Features with Biological Outcomes

The biological effects of this compound analogs are intrinsically linked to their structural features. Structure-activity relationship (SAR) studies have elucidated key correlations that guide the design of more potent and selective compounds.

For antimicrobial activity , specific substitutions are critical. In one study on 2-amino-4-(2-pyridyl) thiazole derivatives, optimal antimycobacterial activity against Mycobacterium tuberculosis was achieved with a 2-pyridyl ring at position 4, a substituted phenyl ring at the 2-amino position, and an amide linker. researchgate.net For antiplasmodial activity against Plasmodium falciparum, the same study found that substitution on the phenyl ring with hydrophobic, electron-withdrawing groups was most effective. researchgate.net In another series of N-(thiazol-2-yl)benzenesulfonamides, compounds with 4-tert-butyl and 4-isopropyl substitutions demonstrated potent antibacterial activity against multiple strains. nih.gov The nature of the substituent on the thiazole ring can also influence antifungal activity, as seen in derivatives where an octyl group attached to the thiazole, combined with the acetic acid moiety, resulted in strong and broad-spectrum activity. nih.gov

In the context of anti-inflammatory activity , modifications to the acetic acid side chain are particularly impactful. The conversion of the carboxylic acid to various amides has yielded compounds with significant activity. nih.gov For example, in a series of (2-benzoxazolone-3-yl)acetic acid derivatives, specific morpholine (B109124) and pyrrolidine (B122466) amides showed more potent anti-nociceptive and anti-inflammatory effects than other analogs. nih.gov Similarly, certain imidazolyl acetic acid derivatives, when modified to pyrazole (B372694) and pyrazolone (B3327878) structures via a hydrazide intermediate, exhibited maximum anti-inflammatory activity in rat paw edema models. nih.gov

For antiviral activity , substitutions on aryl groups attached to the thiazole ring play a crucial role. In a study of novel aminothiazole derivatives, a compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed significant antiviral activity against the influenza A virus. mdpi.comresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) Strategies

Pharmacophore modeling and other ligand-based drug design (LBDD) strategies are computational tools used to identify the essential structural features required for biological activity. These models help in designing new molecules with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key LBDD strategy that has been applied to thiazole derivatives. In one instance, a QSAR model was developed to investigate structural alterations of 2-amino-thiazole derivatives to combat chloroquine-sensitive P. falciparum strains. researchgate.net Such models provide quantitative correlations between the physicochemical properties of the compounds and their biological activity, guiding the rational design of new drug candidates. researchgate.net

In silico docking studies are also employed to predict the binding modes of these compounds within the active sites of target enzymes. For example, N-acetylated benzothiazole (B30560) derivatives were analyzed for their binding potential in the Candida albicans N-myristoyltransferase enzyme. umpr.ac.id The analysis revealed that the non-polar benzene ring of the compound fits well into a non-polar region of the enzyme's binding pocket, surrounded by specific amino acid residues like VAL-449 and PHE-356, providing a rationale for its antifungal activity. umpr.ac.id These computational approaches are invaluable for prioritizing synthetic targets and understanding the molecular basis of action.

Investigation of Specific Biological Activities

Antimicrobial Activity Studies, including Mechanistic Insights

Derivatives of the this compound scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. ekb.egnih.gov The acetic acid moiety itself is known to possess bactericidal properties, particularly against problematic Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. nih.govplos.org Studies have shown that acetic acid can inhibit the growth of key burn wound pathogens and eradicate mature biofilms. plos.org

The combination of the thiazole ring with the acetic acid side chain can lead to potent antimicrobial agents. A series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids showed strong antibacterial and antifungal activities. nih.gov Notably, the compound with an octyl group substitution (5a) was more effective than commercial preservatives like parabens against certain fungal strains and showed lower cytotoxicity to human dermal fibroblasts. nih.gov Other studies have synthesized various 2-aminothiazole derivatives that were active against Enterobacter aerogenes, Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans. ekb.eg

Mechanistic insights suggest that these compounds can act through various pathways. Some thiazole derivatives are believed to exert their effect by disrupting the bacterial cell membrane. nih.gov For instance, a complex of a thiazole derivative with octaarginine was shown to create pores in the bacterial cell membrane, leading to faster cell killing. nih.gov Another identified mechanism is the inhibition of essential bacterial enzymes. A novel naphtho[2,3-d]thiazole (B11907443) derivative was found to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication, suggesting a clear intracellular target. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Type | Test Organism | Activity (MIC/MBC in µM) | Reference |

|---|---|---|---|

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Methicillin-resistant S. aureus (MRSA) | MIC: 29.8–433.5 | mdpi.com |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Escherichia coli (Resistant) | MIC: 29.8–433.5 | mdpi.com |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Pseudomonas aeruginosa (Resistant) | MIC: 29.8–433.5 | mdpi.com |

| N-(thiazol-2-yl)benzenesulfonamide (isopropyl substituted) | Staphylococcus aureus | MIC: 3.9 µg/mL | nih.gov |

| Acetic Acid | Various burn wound pathogens | MIC: 0.16–0.31% | plos.org |

Anti-inflammatory Response Investigations

The structural framework of thiazolyl and imidazolyl acetic acids is a fertile ground for the development of anti-inflammatory agents. nih.govresearchcommons.org Research has shown that derivatives of this class can exhibit significant anti-inflammatory and analgesic properties. nih.govnih.gov

In a study focused on imidazolyl acetic acid derivatives, several compounds demonstrated potent anti-inflammatory activity when tested against carrageenan-induced rat paw edema. nih.gov Specifically, compounds resulting from the cyclization of an acetic acid hydrazide intermediate into pyrazole and pyrazolone structures were among the most active. nih.gov

Similarly, a series of (2-benzothiazolone-3-yl and 2-benzoxazolone-3-yl)acetic acid derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov The study found that converting the acetic acid moiety into specific amides, such as 4-[2-(6-Benzoyl-2-benzoxazolone-3-yl)acetyl]morpholine (5c) and N,N-diethyl-2-(2-benzothiazolone-3-yl)acetamide (5m), led to good anti-inflammatory activity. nih.gov These findings highlight the importance of the N-acylated side chain in modulating anti-inflammatory responses.

Table 2: Anti-inflammatory Activity of Selected Acetic Acid Derivatives

| Compound Series | Key Finding | Reference |

|---|---|---|

| Imidazolyl acetic acid derivatives | Compounds 5, 9, 10, and 12 exhibited maximum anti-inflammatory activity in a rat paw edema model. | nih.gov |

| (2-Benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives | Compounds 5c, 5d, and 5m showed good anti-inflammatory activity. | nih.gov |

| [2-(Benzothiazol-2-ylimino)-4-oxo-3-phenylthiazolidin-5-yl]-acetic acid derivatives | Some synthesized compounds showed moderate anti-inflammatory activity compared to diclofenac (B195802) sodium. | researchgate.net |

Anticancer Research Perspectives

The 2-aminothiazole scaffold, a key feature of this compound, is a fundamental component of several clinically approved anticancer drugs, such as dasatinib (B193332) and alpelisib. nih.gov This has spurred considerable research into the anticancer potential of various 2-aminothiazole derivatives against a range of human cancer cell lines, including breast, leukemia, lung, and colon cancer. nih.gov

While specific studies on the anticancer activity of this compound are not widely available, research on a closely related hybrid molecule, methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate, provides valuable insights. This compound demonstrated selective inhibitory activity against the U2OS human osteosarcoma cell line. mdpi.com The U2OS cell line has a wild-type p53 gene, which is a critical tumor suppressor, suggesting a potential mechanism of action for this class of compounds. mdpi.com In contrast, the compound showed no activity against HT-29 colon cancer cells, which have a mutated p53 gene, indicating a possible cell-specific activity. mdpi.com

Further illustrating the potential of this chemical class, various other thiazole derivatives have shown significant anticancer effects. For instance, some novel synthesized thiazole derivatives have exhibited potent cytotoxic activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com One particularly effective compound from this series induced cell death in MCF-7 cells through both apoptosis and necrosis. mdpi.com Another study highlighted a thiazole derivative that caused cell cycle arrest at the G2/M phase and induced apoptosis in leukemia (HL-60) cells. researchgate.net

The anticancer potential of thiazole derivatives is often linked to their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival. For example, certain piperazinyl-thiazole acetamide (B32628) derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, with high selectivity against leukemia and prostate cancer cells. nih.gov

These findings from related compounds suggest that this compound could be a promising candidate for further anticancer research. Its structural similarity to molecules with proven cytotoxic and enzyme-inhibiting activities warrants its investigation against a panel of cancer cell lines to determine its efficacy and mechanism of action.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate | U2OS (osteosarcoma) | Selective inhibitory activity | mdpi.com |

| Novel thiazole derivatives | MCF-7 (breast), HepG2 (liver) | Cytotoxic activity, induction of apoptosis and necrosis | mdpi.com |

| Thiazole derivative 4b | HL-60 (leukemia) | Cell cycle arrest at G2/M, apoptosis | researchgate.net |

| Piperazinyl-thiazole acetamides | Leukemia and Prostate Cancer | Inhibition of VEGFR-2, high selectivity | nih.gov |

| 2-Arylbenzoxazole acetic acid derivatives | MCF-7 (breast), HCT-116 (colon) | Cytotoxic activity | core.ac.uk |

Other Potential Biological Modulations and Effects

The thiazole nucleus is associated with a broad spectrum of biological activities beyond its anticancer potential. nih.gov These include antimicrobial, anti-inflammatory, and other modulatory effects. nih.govnih.gov

Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. For instance, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives demonstrated antibacterial activity, particularly against Gram-positive bacteria. nih.gov Some of these compounds showed activity comparable or even superior to established antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov

Similarly, N-acetylation of 2-aminobenzothiazoles with acetic acid has yielded compounds with moderate to good inhibitory activity against various fungal strains, including Penicillium notatum, Candida albicans, Aspergillus flavus, and Aspergillus niger. umpr.ac.id The combination of thiazole and sulfonamide moieties in some derivatives has resulted in potent antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov

The structural features of this compound, particularly the thiazole ring, suggest that it could possess antimicrobial properties. Further screening against a panel of bacterial and fungal pathogens would be necessary to confirm this potential.

Given the diverse biological activities reported for the thiazole class of compounds, this compound may modulate various biological pathways. Future research could explore its potential as an anti-inflammatory agent, an enzyme inhibitor, or in other therapeutic areas where thiazole derivatives have shown promise.

Table 2: Other Potential Biological Activities of Thiazole Derivatives

Computational and Theoretical Studies of 2 2 Iminothiazol 3 2h Yl Acetic Acid and Its Derivatives

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is widely employed to understand ligand-receptor interactions and to screen virtual libraries of compounds against a biological target. For derivatives of 2-(2-iminothiazol-3(2H)-yl)acetic acid, docking studies have been instrumental in predicting their binding affinities and interaction modes with various protein targets.

Research on 2-aminothiazole (B372263) derivatives, a core scaffold of the title compound, has shown their potential to interact with a range of biological targets. Docking studies have been performed to evaluate their binding to enzymes like UDP-N-acetylmuramate/l-alanine ligase, a key enzyme in bacterial cell wall synthesis. researchgate.net In one such study, a derivative, compound 2b, exhibited a high binding affinity of -7.6 kcal/mol, suggesting strong inhibitory potential. researchgate.net The interactions typically involve hydrogen bonds and hydrophobic contacts with key amino acid residues in the active site of the target protein. wjarr.comresearchgate.net

For instance, studies on novel 2-aminothiazol-4-one derivatives predicted promising binding scores against cytochrome c peroxidase, with values ranging from -5.49 to -6.47 kcal/mol, which were comparable or superior to the reference compound, ascorbic acid (-5.26 kcal/mol). mdpi.com Similarly, docking of acetylenic Mannich bases of isatin-thiazole derivatives against the fungal target [1EA1] revealed high binding affinities, with the top compounds showing docking scores of -7.9 and -7.712, surpassing the standard drug fluconazole (B54011) (-7.42). uobaghdad.edu.iq These studies highlight the utility of molecular docking in identifying promising candidates and elucidating the structural basis for their activity. The negative docking scores indicate stable binding interactions between the ligands and the receptor. wjarr.com

| Compound/Derivative Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 2-aminothiazole derivative (2b) | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | researchgate.net |

| 2-aminothiazol-4-one derivative (3) | Cytochrome c peroxidase | -6.47 | mdpi.com |

| Acetylenic Mannich base of isatin-thiazole (AM1) | Fungal target [1EA1] | -7.9 | uobaghdad.edu.iq |

| Acetylenic Mannich base of isatin-thiazole (AM2) | Fungal target [1EA1] | -7.712 | uobaghdad.edu.iq |

| Ascorbic Acid (Reference) | Cytochrome c peroxidase | -5.26 | mdpi.com |

| Fluconazole (Reference) | Fungal target [1EA1] | -7.42 | uobaghdad.edu.iq |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.gov This technique is crucial for understanding the dynamic nature of ligand-receptor interactions and for assessing the stability of docked complexes. For a flexible molecule like this compound, MD simulations can reveal how its conformation adapts upon binding to a receptor. lew.ro

MD simulations start with an initial structure, often obtained from docking or X-ray crystallography, and simulate the movement of atoms and molecules over a specific period, from picoseconds to microseconds. nih.govnih.gov These simulations have been used to study the adsorption of lauric acid derivatives on surfaces and to analyze the conformational dynamics of receptors when bound to various ligands. nih.govbibliotekanauki.pl For example, accelerated molecular dynamics (aMD) simulations on the androgen receptor ligand-binding domain showed that antagonists induce significant conformational fluctuations that are not observable in static models. nih.gov

In the context of this compound derivatives, MD simulations can be applied to:

Assess Complex Stability: By running simulations on the ligand-receptor complex predicted by docking, researchers can verify if the binding pose is stable over time.

Analyze Conformational Changes: MD can show how the ligand and the protein's active site residues adjust to each other, providing a more realistic view of the binding event. ias.ac.in

Calculate Binding Free Energies: Advanced MD-based methods like MM-PBSA and MM-GBSA can be used to calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

For acetic acid itself, MD simulations have been used to study its conformational equilibrium in different environments (gas phase vs. aqueous solution), highlighting how the solvent can influence the preferred molecular shape. nih.gov Such studies on the parent compound and its derivatives can provide critical insights into their behavior in biological systems. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. nih.govdntb.gov.ua These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity.

Before any simulation, an energy minimization (or geometry optimization) step is crucial to find a stable, low-energy conformation of the molecule. psu.eduresearchgate.netslideshare.net This process adjusts bond lengths, angles, and dihedrals to relieve any steric strain in the initial structure. slideshare.net For a molecule with rotatable bonds like this compound, multiple low-energy conformations (local minima) may exist. psu.edu

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all possible stable conformers. lew.ro This is essential because the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site. Studies on related flexible molecules have shown that even small energy barriers between conformers can be easily overcome, allowing for interconversion and adaptation within a receptor's binding domain. lew.ro For acetic acid, quantum mechanical calculations have shown that the syn conformation is highly favored in the gas phase, but this energy difference becomes less significant in a solvent. nih.gov

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule. actascientific.com It illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). The MEP is crucial for predicting how a molecule will interact with its biological target; for example, negatively charged regions of a ligand may interact favorably with positively charged residues in a receptor. actascientific.com

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's chemical reactivity and kinetic stability. actascientific.com

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. semanticscholar.org For derivatives of this compound, these calculations can pinpoint the most reactive sites and help explain their interaction mechanisms. nih.gov

| Parameter | Significance |

|---|---|

| Energy Minimization | Finds the most stable 3D structure (lowest energy conformation). researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting electrostatic interactions. actascientific.com |

| HOMO Energy | Indicates electron-donating capability. actascientific.com |

| LUMO Energy | Indicates electron-accepting capability. actascientific.com |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. semanticscholar.org |

Quantum chemical calculations can predict spectroscopic properties such as vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgmdpi.com These theoretical predictions can be compared with experimental data to confirm the structure of a newly synthesized compound. researchgate.net In the characterization of methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate, a derivative of the title compound, techniques like ¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis spectroscopy were essential for structural elucidation. mdpi.comresearchgate.net A Nuclear Overhauser Effect (NOE) experiment was particularly crucial to confirm that the acyl chain was attached to the endocyclic nitrogen of the thiazole ring. mdpi.comresearchgate.net DFT calculations can complement these experimental findings by providing a theoretical basis for the observed spectra. dntb.gov.ua

In silico Predictive Modeling for Biological Interactions and Potential Bioactivities

In silico predictive modeling encompasses a variety of computational methods used to forecast the biological activity and properties of chemical compounds. researchgate.netnumberanalytics.com These models are built using existing data to establish relationships between chemical structures and their biological effects.

Quantitative Structure-Activity Relationship (QSAR) is a prominent technique in this area. excli.de QSAR models are mathematical equations that correlate the chemical or physical properties (descriptors) of a series of compounds with their biological activities. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. excli.de

For thiazole-based compounds, QSAR studies have been successfully used to build predictive models for antioxidant activity. nih.gov These models can identify key structural features—such as the presence of specific substituent groups or electronic properties—that are crucial for activity. nih.gov

Other predictive methods include:

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. This model can then be used to screen databases for other molecules that fit the pharmacophore.

ADME/T Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This is vital in early-stage drug discovery to filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects. researchgate.net

Target Prediction: By comparing the chemical structure of a new compound to databases of known bioactive molecules, it is possible to predict its likely biological targets. nih.govnih.gov

These predictive tools are powerful for guiding the rational design of new derivatives of this compound with enhanced biological activity and favorable drug-like properties. nih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

While specific research focused solely on the cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling of this compound is not extensively available in public literature, the principles and methodologies are well-established for the broader class of thiazole derivatives. These computational approaches are instrumental in modern drug discovery for predicting the biological activities of novel compounds and guiding the synthesis of more potent analogues. This section will, therefore, outline the general strategies of cheminformatics and QSAR as applied to thiazole-containing molecules, providing a framework for how such studies could be conducted on this compound.

Cheminformatics and QSAR modeling establish a mathematical correlation between the chemical structure of a compound and its biological activity. youtube.com This in silico approach helps to elucidate the key structural features of a molecule that are essential for its therapeutic action, thereby facilitating the design of new and improved drug candidates. acs.org

A typical QSAR study involves the following key stages:

Dataset Compilation: A collection of structurally related compounds with their corresponding experimentally determined biological activities (e.g., IC₅₀ values) is assembled. acs.org

Descriptor Calculation: A wide array of numerical values, known as molecular descriptors, are computed for each molecule in the dataset. These descriptors quantify various electronic, steric, hydrophobic, and topological properties of the compounds. nih.gov

Model Generation: Using statistical methods, a mathematical equation is formulated that links the calculated descriptors to the observed biological activity. nih.gov

Model Validation: The predictive capability and robustness of the generated QSAR model are rigorously assessed. nih.gov

Molecular Descriptors in Thiazole QSAR Studies

In the context of thiazole derivatives, a diverse set of molecular descriptors has been successfully employed to develop predictive QSAR models. These descriptors can be broadly classified into several categories:

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and include parameters such as the charges on specific atoms (e.g., Wang-Ford charges) and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.gov

Topological Descriptors: These descriptors are calculated from the two-dimensional representation of the molecule and encode information about its size, shape, and degree of branching.

Physicochemical Descriptors: These represent the bulk properties of the molecule. A commonly used descriptor in this category is LogP, which is a measure of the compound's lipophilicity. nih.gov

3D-QSAR Descriptors: These are computed from the three-dimensional conformation of the molecules and can include parameters like Jurs descriptors, which are related to the solvent-accessible surface area and partial charges, and descriptors derived from Molecular Shape Analysis (MSA). nih.gov

Statistical Methodologies

The development of QSAR models for thiazole derivatives has utilized various statistical techniques, including:

Multiple Linear Regression (MLR): This method aims to establish a linear relationship between the biological activity and a set of molecular descriptors.

Genetic Function Approximation (GFA): This is an advanced algorithm that can select the most relevant descriptors and construct robust QSAR models. nih.govnih.gov

Principal Component Regression Analysis (PCRA): This technique is particularly useful for handling datasets where the molecular descriptors are inter-correlated. nih.gov

Illustrative QSAR Studies on Thiazole Derivatives

Although a specific QSAR model for this compound has not been reported, studies on other thiazole-containing compounds demonstrate the utility of this approach.

For example, a QSAR analysis of a series of thiazole and thiadiazole derivatives targeting the human adenosine (B11128) A3 receptor employed descriptors such as Wang-Ford charges and logP. nih.gov The resulting model successfully explained 74.4% of the variance in the binding affinity of the compounds. nih.gov A subsequent 3D-QSAR study on the same set of molecules, using Molecular Shape Analysis, yielded a model with a predicted variance of 70.0%. nih.gov

Another study focusing on thiazole analogues as inhibitors of α-glucosidase developed a QSAR model using the Genetic Function Algorithm. researchgate.net This model showed excellent statistical quality, with a correlation coefficient (R²) of 0.9061 and a cross-validated Q² of 0.8614, indicating strong predictive power. researchgate.net

The table below summarizes the key statistical parameters from these illustrative QSAR studies on various thiazole derivatives.

| Thiazole Derivative Series | Target/Activity | Statistical Method | R² (Goodness of Fit) | Q² (Predictive Ability) | Key Descriptor Types | Reference |

| Thiazole and Thiadiazole Derivatives | Human Adenosine A3 Receptor Antagonism | Factor Analysis & MLR | 0.744 | 0.689 | Quantum Chemical (Wang-Ford charges), Physicochemical (logP) | nih.gov |

| Thiazole and Thiadiazole Derivatives | Human Adenosine A3 Receptor Antagonism | 3D-QSAR (MSA) & GFA | 0.777 | 0.700 | 3D Descriptors (Jurs, Steric Volume) | nih.gov |

| Thiazole Analogues | α-Glucosidase Inhibition | GFA & MLR | 0.906 | 0.861 | Not specified in abstract | researchgate.net |

Prospective Application to this compound

The established QSAR methodologies could be effectively applied to investigate the structure-activity relationships of this compound and its derivatives. By synthesizing a series of analogues with modifications to the acetic acid moiety or substitutions on the thiazole ring, and subsequently evaluating their biological activity, a predictive QSAR model could be constructed. Such a model would be a valuable asset for:

Pinpointing the critical structural features that govern the desired biological effect.

Forecasting the activity of novel, yet-to-be-synthesized derivatives, thereby streamlining the synthetic process.

Informing the rational design of compounds with enhanced potency and selectivity.

Role in Medicinal Chemistry and Drug Discovery Research

2-(2-iminothiazol-3(2H)-yl)acetic acid as a Privileged Scaffold or Lead Compound in Drug Design

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through strategic modification. The 2-aminothiazole (B372263) core, which exists in tautomeric equilibrium with the 2-iminothiazoline form found in this compound, is widely regarded as one such scaffold. nih.govwikipedia.orgresearchgate.net Its prevalence in numerous clinically approved drugs and biologically active compounds underscores its importance. mdpi.comnih.gov This success is attributed to its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites and receptors. nih.govresearchgate.net

The compound this compound serves as an excellent starting point, or "lead compound," for drug design. It possesses the privileged iminothiazole nucleus for target binding and a carboxylic acid moiety. This acetic acid side chain is a critical feature, providing a reactive handle for chemical modifications—a key attribute for any versatile lead compound. nih.gov Through this handle, chemists can append various chemical groups to fine-tune the molecule's properties.

The potential of this specific scaffold is not merely theoretical. In a recent study, a novel hybrid molecule, methyl 9-(2-iminothiazol-3(2H)-yl)-9-oxononanoate, was synthesized and showed cell-specific inhibitory activity against the U2OS osteosarcoma cell line, demonstrating the direct applicability of the 2-iminothiazol-3(2H)-yl scaffold in anticancer research. mdpi.com

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Dasatinib (B193332) | Anticancer | Multi-targeted tyrosine kinase inhibitor. nih.govnih.gov |

| Famotidine | Antacid | Histamine H2 receptor antagonist. wikipedia.org |

| Cefixime | Antibiotic | Inhibitor of bacterial cell wall synthesis. wikipedia.org |

| Pramipexole | Anti-Parkinson's | Dopamine agonist. wikipedia.org |

| Meloxicam | Anti-inflammatory (NSAID) | COX-2 inhibitor. wikipedia.org |

Strategies for Lead Compound Identification and Optimization

Identifying a lead compound is the first major step in a drug discovery campaign. This can be achieved through high-throughput screening of large compound libraries, fragment-based screening where smaller molecular pieces are identified and linked, or in silico virtual screening. Once a lead like this compound is identified, it undergoes extensive optimization to enhance its efficacy, selectivity, and pharmacokinetic properties.

The primary strategy for optimization is the iterative process of chemical synthesis guided by Structure-Activity Relationship (SAR) studies. acs.org For this compound, SAR exploration would involve systematically modifying different parts of the molecule and assessing the impact on biological activity. For instance, the carboxylic acid could be converted to a range of amides or esters to probe interactions with the target protein. nih.govnih.gov Further modifications could include adding substituents to the C4 or C5 positions of the thiazole (B1198619) ring to improve potency or block metabolic degradation. nih.govacs.org

| Modification Site | Example Modification | Potential Goal |

|---|---|---|

| Acetic Acid Moiety | Conversion to methyl ester | Increase lipophilicity, improve cell permeability |

| Acetic Acid Moiety | Conversion to substituted amide | Introduce new hydrogen bond interactions, alter solubility |

| Thiazole Ring (C4/C5) | Addition of a phenyl group | Explore hydrophobic pockets in the target binding site |

| Thiazole Ring (C4/C5) | Addition of a fluorine atom | Block potential sites of metabolism, enhance binding affinity |

Application as a Chemical Biology Tool Compound for Target Validation and Pathway Probing

Beyond its role as a therapeutic precursor, a molecule like this compound can be adapted for use as a "chemical probe" or "tool compound." These tools are indispensable for basic research, allowing scientists to validate the role of a specific protein in a disease (target validation) and to map its signaling pathways.

To function as a probe, the compound is typically modified by attaching a reporter tag. The carboxylic acid group of this compound is an ideal attachment point for such tags, which can include:

Affinity tags like biotin, which allow for the "pull-down" and identification of the drug's direct binding partners from cell lysates.

Fluorescent dyes , which enable visualization of the drug's localization within a cell using microscopy.

Photo-reactive groups , used in photo-affinity labeling to create a permanent (covalent) bond between the probe and its target upon UV light exposure, facilitating unambiguous target identification. youtube.com

A prominent example of the 2-aminothiazole scaffold being used in this context is the "SirReal probe," a tool compound developed for studying sirtuin biology, highlighting the utility of this chemical class in fundamental research. researchgate.net

Design and Synthesis of Prodrugs and Bioprecursors (Focus on design principles)

Many promising lead compounds fail during development due to poor pharmacokinetic properties, such as low water solubility or an inability to cross cell membranes. The prodrug approach is a powerful strategy to overcome these limitations. A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body, typically by enzymatic action.